molecular formula C10H15NO3 B1670291 Desglymidodrine CAS No. 3600-87-1

Desglymidodrine

Cat. No. B1670291
CAS RN: 3600-87-1
M. Wt: 197.23 g/mol
InChI Key: VFRCNXKYZVQYLX-UHFFFAOYSA-N
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Description

Desglymidodrine, also known as ST-1059, is the active metabolite of Midodrine . It is an alpha 1-agonist and exerts its actions via activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature .


Synthesis Analysis

Desglymidodrine can be synthesized from Midodrine by conventional amide hydrolysis method . The synthesis was successfully achieved and spectrally elucidated by infrared spectroscopy (IR), 1H, 13C nuclear magnetic resonance (NMR) and mass analysis .


Molecular Structure Analysis

The molecular formula of Desglymidodrine is C10H15NO3 . Its average mass is 197.231 Da and its monoisotopic mass is 197.105194 Da .


Chemical Reactions Analysis

Midodrine, the prodrug of Desglymidodrine, is primarily converted into its active drug in the liver and in the systemic circulation by unknown peptidases . The biotransformation of Midodrine to Desglymidodrine was more efficient under shaken conditions for all studied fungi .


Physical And Chemical Properties Analysis

Desglymidodrine is a white crystalline powder . It is freely soluble in formic acid, soluble in water, slightly soluble in ethanol, very slightly soluble in glacial acetic acid, sparingly soluble in methanol, and practically insoluble in ethyl ether . Its pKa is 7.8 for a 0.3% aqueous solution and its pH is 4.0 to 5.0 for a 5% solution in water .

Scientific Research Applications

Synthesis and Analytical Methods

  • Synthesis of Desglymidodrine : Desglymidodrine, an active metabolite of the prodrug midodrine, is synthesized through the conventional amide hydrolysis method. This process is cost-effective, simple, and time-efficient, providing a reference standard for desglymidodrine estimation (Narenderan et al., 2018).

  • Analytical Techniques : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the separation and detection of Midodrine and Desglymidodrine in human plasma, supporting clinical pharmacokinetic studies. These methods are precise, accurate, and suitable for stability studies and clinical applications (Narenderan et al., 2019).

Pharmacokinetics and Pharmacodynamics

  • Comparative Pharmacokinetics : The pharmacokinetics of midodrine and desglymidodrine vary significantly between cirrhotic patients with tense ascites and healthy individuals. This variation emphasizes the need for tailored drug monitoring and dosage adjustments in specific patient groups (Ali et al., 2016).

  • Metabolic Pathways : The metabolism of desglymidodrine by human liver microsomes involves cytochrome P450 (CYP) isoforms, primarily CYP2D6 and CYP1A2. This understanding aids in predicting drug-drug interactions and optimizing therapeutic strategies (Akimoto et al., 2004).

Clinical Applications

  • Neurogenic Orthostatic Hypotension (NOH) : Desglymidodrine, derived from midodrine, is effective in increasing orthostatic blood pressure and improving symptoms in patients with NOH. Dose-response studies help in identifying optimal dosages for therapeutic use (Wright et al., 1998).

  • Hepatorenal Syndrome and Cirrhotic Patients : Desglymidodrine's role in the management of hepatorenal syndrome and tense ascites in cirrhotic patients has been explored, indicating its potential in improving treatment outcomes in these conditions (Ali et al., 2014).

  • Dialysis-Associated Hypotension : Desglymidodrine has been shown to reduce the severity and frequency of hypotensive episodes in hemodialysis patients, highlighting its therapeutic role in end-stage renal disease (Perazella, 2003).

Biomedical Research

  • Biotransformation Studies : Desglymidodrine's stereoselective biotransformation has been studied using endophytic fungi, expanding the understanding of its pharmacological profile and potential applications in biotechnology (Barth et al., 2010).

  • Drug Overdose Studies : Case reports and studies on midodrine overdose, which result in elevated blood pressure and other symptoms, contribute to understanding the effects of desglymidodrine and inform clinical management strategies (Peck & Salhanick, 2021).

Safety And Hazards

Desglymidodrine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling Desglymidodrine .

Future Directions

Midodrine, the prodrug of Desglymidodrine, is receiving increasing interest as a therapy to reduce intensive care unit (ICU) admission and length of stay for patients who would otherwise require intravenous vasopressor infusions and invasive monitoring . Future research directions may include further studies on the clinical pharmacokinetic parameters of Midodrine and Desglymidodrine in different patient populations, which may help in dose selection and improve treatment outcome .

properties

IUPAC Name

2-amino-1-(2,5-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRCNXKYZVQYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60407-53-6 (hydrochloride)
Record name Desglymidodrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600871
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DSSTOX Substance ID

DTXSID00957424
Record name 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desglymidodrine

CAS RN

3600-87-1
Record name Desglymidodrine
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Record name Desglymidodrine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol
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Record name 2-amino-1-(2,5-dimethoxyphenyl)ethanol
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Record name DESGLYMIDODRINE
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Synthesis routes and methods

Procedure details

A solution of 2.84 g (14.7 mmol) of (2, 5 dimethoxyphenyl)-hydroxy acetonitrile in 10 ml of dry THF was stirred and cooled using ice bath as a 1 M solution of borane in THF (90 mL) was added dropwise. After the addition was complete, the mixture was heated at reflux for 20 h. It was cooled and treated with 40 mL of 6N hydrochloric acid and washed with ethyl acetate. The aqueous layer was neutralized with 1N sodium hydroxide and extracted with ethyl acetate and concentrated to afford the desired compound as a white solid 1.5 g (52%). 1H NMR (300MHz, CDCl3) δ 6.97 (d, 1H, J=2.5 Hz), 6.73-6.69(m, 2H), 4.83-4.81(t, 1H, J=4.1 Hz), 3.72(s, 3H), 3.71(s, 3H), 2.89-2.65(m, 2H), 2.16(brs, 2H)
Name
(2, 5 dimethoxyphenyl)-hydroxy acetonitrile
Quantity
2.84 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Five
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
481
Citations
ST Narenderan, SN Meyyanathan… - Current …, 2019 - ingentaconnect.com
Background: Midodrine (MD) is a prodrug which is converted into Desglymidodrine (DMD) after oral administration. Objective: The aim of the present study is to develop and validate a …
Number of citations: 0 www.ingentaconnect.com
ST Narenderan, S Jupudi, P Vanaja… - … Journal of Pharmacy …, 2018 - scholar.archive.org
… In the present study synthesis of desglymidodrine from midodrine was … desglymidodrine from midodrine using conventional amide hydrolysis method. The formation of desglymidodrine …
Number of citations: 0 scholar.archive.org
M Akimoto, I Iida, H Itoga, A Miyata, S Kawahara… - European journal of …, 2004 - Springer
The human cytochrome P450 (CYP) isoforms catalyzing the oxidation metabolism of desglymidodrine (DMAE), an active metabolite of midodrine, were studied. Recombinant human …
Number of citations: 18 link.springer.com
T Barth, MT Pupo, KB Borges, LT Okano… - …, 2010 - Wiley Online Library
A CE method was developed and validated for the stereoselective determination of midodrine and desglymidodrine in Czapek culture medium to be applied to a stereoselective …
DP Patel, S Nair, BN Suhagia, BM Patel - Journal of Pharmaceutical and …, 2016 - Elsevier
… metabolite of midodrine, desglymidodrine is formed after oral … Desglymidodrine (DMD) rapidly loses a molecule of glycine … (c) Desglymidodrine at LLOQ and IS, (d) Desglymidodrine in …
Number of citations: 9 www.sciencedirect.com
KJ McClellan, LR Wiseman, MI Wilde - Drugs & aging, 1998 - Springer
… The sympathomimetic agent midodrine is a prodrug which is converted to its pharmacologically active metabolite desglymidodrine after oral administration. Desglymidodrine, a selective …
Number of citations: 89 link.springer.com
AA Ali, MA Al-Ghobashy, SF Farid… - Journal of Chromatography …, 2015 - Elsevier
Midodrine (MD) is a prodrug that is converted after oral administration to Desglymidodrine (DMD). In this study, an LC–MS/MS assay was developed and validated for investigation of …
Number of citations: 20 www.sciencedirect.com
A Ali, S Farid, M Amin, M Kassem, N Al-Garem… - Clinical drug …, 2016 - Springer
… We studied the human metabolism of desglymidodrine (DMAE) by cytochrome P450 (CYP) … activity of desglymidodrine to the 5′-O-demethylation of desglymidodrine in the liver [3]. …
Number of citations: 4 link.springer.com
T Barth, J Aleu, MT Pupo, PS Bonato… - Journal of …, 2013 - academic.oup.com
A high-performance liquid chromatography (HPLC) method is presented for the simultaneous determination of midodrine and desglymidodrine (DMAE) in Czapek-Dox culture medium, …
Number of citations: 20 academic.oup.com
LY Wong, A Wong, T Robertson, K Burns… - Journal of Medical …, 2017 - Springer
… metabolite desglymidodrine systemically [3, 4]. Early studies measured desglymidodrine peak … The elimination half-life of midodrine itself is 30 min whereas desglymidodrine is 3 h. …
Number of citations: 10 link.springer.com

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